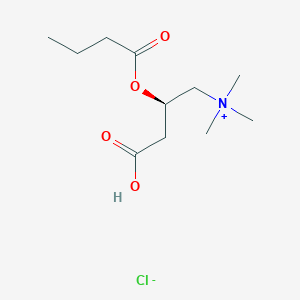![molecular formula C13H8Cl2N2 B026222 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine CAS No. 88964-99-2](/img/structure/B26222.png)
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Vue d'ensemble
Description
“6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C13H8Cl2N2 . It has a molecular weight of 263.13 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine”, has been well studied in the past decade . The synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A recent review has summarized the advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 .
Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine” can be represented by the InChI code: 1S/C13H8Cl2N2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H . The InChI key for this compound is CFINUJBABHRHDT-UHFFFAOYSA-N .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized through various methods, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reaction outcome is strongly dependent on the substituents of both reactants .
Physical And Chemical Properties Analysis
“6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine” has a molecular weight of 263.12 g/mol . It has a computed XLogP3-AA of 4.7, indicating its lipophilicity . The compound has no hydrogen bond donors and one hydrogen bond acceptor . The topological polar surface area is 17.3 Ų .
Applications De Recherche Scientifique
Medicinal Chemistry: Drug Development
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine: is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Its structure allows for the development of new pharmaceutical compounds, particularly in the realm of central nervous system (CNS) drugs, where imidazopyridines have been used to create sedatives and anxiolytics.
Material Science: Electronic and Photonic Materials
The structural character of imidazopyridines, including 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine , makes them useful in material science . They can be incorporated into electronic and photonic materials due to their conductive properties, potentially leading to advancements in the creation of organic light-emitting diodes (OLEDs) and other electronic components.
Chemical Synthesis: Building Blocks
This compound serves as a building block in chemical synthesis, providing a foundation for constructing more complex molecules . Its reactivity can be harnessed to synthesize a variety of heterocyclic compounds, which are crucial in many chemical industries, including pharmaceuticals and agrochemicals.
Analytical Chemistry: Chromatography Standards
In analytical chemistry, 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine can be used as a standard in chromatography . Its well-defined structure and purity make it ideal for calibrating instruments and ensuring the accuracy of chromatographic analyses.
Biochemistry: Enzyme Inhibition Studies
Imidazopyridines have been studied for their potential role as enzyme inhibitors . Research into 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine could lead to the discovery of new inhibitors that can regulate biological pathways, which is vital for understanding diseases and developing treatments.
Agricultural Chemistry: Pest Control Agents
The structural versatility of imidazopyridines allows for their use in developing pest control agents . By modifying the 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine scaffold, researchers can create compounds that target specific pests, contributing to more effective and environmentally friendly agricultural practices.
Safety and Hazards
The safety information available for “6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Orientations Futures
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products . The future directions in the research of imidazo[1,2-a]pyridines may include the development of new synthetic protocols aiming to improve the ecological impact of the classical schemes .
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known for their structural character and are useful in material science . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
The synthesis of imidazo[1,2-a]pyridines employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
The storage temperature of the compound is between 2-8°c, indicating its stability under refrigerated conditions .
Result of Action
Imidazo[1,2-a]pyridines have been shown to have inhibitory effects on certain parasites in vitro .
Action Environment
The compound is stored at a temperature between 2-8°c, suggesting that temperature could be a factor influencing its stability .
Propriétés
IUPAC Name |
6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFINUJBABHRHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352062 | |
| Record name | 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666335 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
88964-99-2 | |
| Record name | 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the catalytic applications of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine and how does it interact with copper?
A1: Research suggests that 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, when complexed with copper(II), exhibits significant catecholase activity. [] While the exact mechanism of action requires further investigation, it is proposed that the imidazo[1,2-a]pyridine derivative acts as a ligand, coordinating with the copper(II) ion. This complex then interacts with the catechol substrate, facilitating its oxidation.
Q2: Can 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine be used to protect metal from corrosion?
A2: While not directly addressed in the provided articles, research indicates that similar imidazopyridine derivatives can function as corrosion inhibitors for mild steel in acidic environments. [] These compounds adsorb onto the metal surface, forming a protective layer that hinders the corrosion process. The effectiveness of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine as a corrosion inhibitor would depend on factors like its adsorption properties, the specific metal and corrosive environment, and the presence of other compounds. Further research is needed to explore this potential application.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B26150.png)

![(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B26152.png)




![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)


![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)